molecular formula C13H11N3O3S B2983153 1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide CAS No. 1797186-83-4

1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide

Cat. No. B2983153
CAS RN: 1797186-83-4
M. Wt: 289.31
InChI Key: XWGYVFLIYDWMTR-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide” is a complex organic molecule. It contains a benzo[d]isoxazole moiety and a pyridine moiety, which are common structures in many organic compounds . These structures are often found in various pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]isoxazole and pyridine moieties would likely contribute to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Molecular and Supramolecular Structures of N-[2-(Pyridin-2-yl)ethyl] Derivatives

N-[2-(pyridin-2-yl)ethyl] derivatives, including methanesulfonamide, benzenesulfonamide, and toluenesulfonamide, exhibit varied molecular and supramolecular structures due to differences in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and the presence of intermolecular hydrogen bonds. These structural variations influence their supramolecular assemblies, with methanesulfonamide forming dimers, benzenesulfonamide forming layers through intermolecular hydrogen bonding, and toluenesulfonamide forming layers connected by linear chains. The arene substitutions in benzenesulfonamide and toluenesulfonamide further contribute to distinct π-π stacking interactions, which are present in the benzene-substituted structure but distorted in the toluene-substituted one due to the additional methyl group (Jacobs, Chan, & O'Connor, 2013).

Selective Mesylation with 1H-Benzotriazol-1-yl Methanesulfonate

1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective mesylation, differentiating between primary and secondary amino groups, and between amino and hydroxy groups, thus exhibiting high selectivity in mesylation reactions (Kim, Sung, Choi, & Kim, 1999).

Synthesis of 3-Chloromethyl-1,2-Benzisoxazoles

3-Chloromethyl-1,2-benzisoxazoles, including derivatives like Zonisamide, have been synthesized via a modified Boekelheide rearrangement, showing their importance as structural units in biologically active molecules and their potential as antipsychotic compounds. This synthesis approach addresses the challenges of low yields and harsh reaction conditions associated with traditional methods (Arava, Gorentla, Siripalli, & Dubey, 2011).

Transfer Hydrogenation Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, have been utilized as ligands in Cp*IrIII Cl complexes for the efficient transfer hydrogenation of various ketones. This process is notable for its air-stability and the absence of basic additives or halide abstractors, showcasing a new avenue for catalytic transfer hydrogenation (Ruff, Kirby, Chan, & O'Connor, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-pyridin-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-20(18,16-13-7-3-4-8-14-13)9-11-10-5-1-2-6-12(10)19-15-11/h1-8H,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYVFLIYDWMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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